molecular formula C18H26N2 B054863 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- CAS No. 122520-00-7

1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-

Cat. No. B054863
M. Wt: 270.4 g/mol
InChI Key: PJRCRPZYNQZZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is a chemical compound that has been the focus of extensive scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications.

Mechanism Of Action

The mechanism of action of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is not fully understood, but studies have suggested that it may work through various pathways. One proposed mechanism of action is that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Another proposed mechanism of action is that it may activate certain signaling pathways that are involved in cell growth and differentiation.

Biochemical And Physiological Effects

Studies have shown that 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has various biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications. However, one limitation of using this compound in lab experiments is that it may have potential side effects, which need to be further studied and understood.

Future Directions

There are several future directions for research on 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-. One possible direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new derivatives of this compound with improved properties and fewer side effects. Finally, more research is needed to fully understand the limitations and potential risks associated with using this compound in scientific applications.

Synthesis Methods

The synthesis of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- can be achieved through the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and N,N-dipropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

122520-00-7

Product Name

1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

N,N-dipropyl-5,6,7,8-tetrahydro-1H-benzo[f]indol-7-amine

InChI

InChI=1S/C18H26N2/c1-3-9-20(10-4-2)17-6-5-14-11-15-7-8-19-18(15)13-16(14)12-17/h7-8,11,13,17,19H,3-6,9-10,12H2,1-2H3

InChI Key

PJRCRPZYNQZZBV-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3

synonyms

N,N-di-n-propyl-5,6,7,8-tetrahydrobenz(f)indol-7-amine
NPTIA

Origin of Product

United States

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